3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPOXDBLQNIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonamide formation. One common method includes:
Bromination: Reacting 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid.
Sulfonamide Formation: Treating the brominated product with a sulfonamide reagent such as chlorosulfonic acid or sulfonamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Sulfonamide Formation via Amine Coupling
The sulfonyl chloride reacts with amines (e.g., phenethylamine) to form the sulfonamide derivative. Diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts.
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Reactants : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), DIPEA (1.5 equiv).
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Solvent : Dichloromethane (DCM, 10 vol).
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Temperature : 25–30°C.
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Time : 16 hours.
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Workup : Purification via column chromatography.
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 13 | DIPEA | DCM | 16 | 71 |
| 5 | DIPEA | DCM | 16 | 41 |
Lower yields (e.g., 41%) are attributed to steric hindrance or competing side reactions.
Base and Solvent Optimization
The choice of base and solvent significantly impacts reaction efficiency. Potassium tert-butoxide in tetrahydrofuran (THF) outperforms alternatives like NaH or NaOH:
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 13 | Potassium t-BuOK | THF | 16 | 78 |
| 12 | NaH | DMF | 12 | 55 |
THF enhances nucleophilicity of the amine, while DMF may lead to side reactions due to its high polarity .
Functionalization of the Bromine Substituent
The bromine atom at position 3 enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura). While specific data for this compound is sparse in the provided sources, analogous pyrazole bromides undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups, enhancing biological activity .
Stability and Reactivity Insights
Scientific Research Applications
Anticancer Activity
Recent studies highlight the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide. These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth. For instance:
- In vitro Studies : A study reported that several derivatives exhibited significant antiproliferative activity against U937 cells, with some compounds achieving half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like cisplatin .
- Mechanism of Action : The mechanism underlying their anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation .
Antimicrobial Properties
The sulfonamide moiety in this compound contributes to its antimicrobial properties . Sulfonamides are known for their broad spectrum of activity against bacteria and fungi:
- Antifungal Activity : Research has shown that derivatives of pyrazole sulfonamides can inhibit the growth of various fungal species, making them potential candidates for treating fungal infections .
- Antibacterial Effects : The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. This property is particularly useful in developing new antibiotics .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties . The structural features of this compound enable it to modulate inflammatory responses:
- Cytokine Inhibition : Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Bromination of 1,5-dimethylpyrazole to introduce the bromine atom at the 3-position. |
| 2 | Sulfonation to form the sulfonamide group at the 4-position, enhancing biological activity. |
| 3 | Purification and characterization using techniques like NMR and IR spectroscopy. |
This structured approach allows researchers to explore various substitutions on the pyrazole ring to optimize biological activity and selectivity against specific targets.
Case Studies and Experimental Findings
Several case studies provide insights into the efficacy and safety profiles of this compound:
- Study on Anticancer Activity : A comprehensive evaluation demonstrated that certain derivatives exhibited IC50 values as low as 0.07 μM against specific cancer cell lines, indicating potent anticancer properties .
- Toxicity Assessments : Toxicological studies revealed that while some derivatives showed significant biological activity, they did not exhibit cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Sulfonamides with Bromine Substituents
- 4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide (Compound 11) : Molecular Formula: C₁₂H₁₅BrN₃O₂S Synthesis: Prepared via reaction of 4-bromobenzenesulfonyl chloride with 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine (79% yield). Key Data:
- ¹H NMR : δ 9.21 (s, 1H, NH), 7.79–7.56 (aromatic protons), 3.56 (s, 3H, NCH₃).
- HRMS: [M + H]⁺ m/z 344.0059 (calc. 344.0063). Comparison: Unlike the target compound, this derivative has a bulkier 4-bromophenylsulfonamide group and additional methyl substituents on the pyrazole ring.
Pyrazole Sulfonamides with Heteroaromatic Substituents
- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) : Molecular Formula: C₃₄H₃₆BrN₄O₄S Key Features: Incorporates a bromothiophene moiety and a tertiary-butylphenol group. Comparison: The bromothiophene substituent introduces π-stacking capabilities, while the bulky tert-butyl groups confer oxidative stability. This contrasts with the simpler methyl substituents in the target compound, which may limit steric hindrance and metabolic stability.
Brominated Pyrazolones
- LC/MS Data: m/z 301–305 [M + H]⁺. Comparison: The dihydro-pyrazol-3-one core differs from the sulfonamide-functionalized pyrazole in the target compound.
Sulfonamide Derivatives with Trifluoromethyl Groups
- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i) : Molecular Formula: C₃₅H₃₇F₃N₃O₄S Key Features: Contains a trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity in drug design. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference could significantly alter electronic properties and intermolecular interactions.
Structural and Functional Analysis Table
Key Research Findings and Implications
Substituent Effects : Bromine at position 3 in pyrazole derivatives is a common strategy to modulate electronic properties and steric bulk. Methyl groups enhance metabolic stability but may reduce binding specificity compared to bulkier substituents (e.g., tert-butyl) .
Sulfonamide Positioning : The sulfonamide group at position 4 in the target compound is structurally analogous to bioactive sulfonamides in antimicrobial and enzyme-inhibiting agents . However, the absence of aromatic extensions (e.g., benzene or naphthalene) may limit its interactions with hydrophobic protein pockets.
Synthetic Accessibility : The target compound’s synthesis route remains undocumented, unlike well-established methods for analogs (e.g., sulfonyl chloride-amine coupling in ).
Notes and Limitations
- The lack of experimental data for this compound necessitates reliance on structural analogs for property predictions .
- Substituent variations (e.g., bromine, methyl, sulfonamide) highlight trade-offs between solubility, stability, and bioactivity.
- Further studies should prioritize synthesis optimization and biological screening to validate theoretical comparisons.
Biological Activity
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 163.12 g/mol
- CAS Number : 1564807-86-8
This compound features a pyrazole ring substituted with a bromine atom and a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazole sulfonamide class can inhibit various biological pathways:
- Enzyme Inhibition : It has been shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT). The compound demonstrates potent inhibitory effects with an IC value as low as 0.002 μM .
- Antiproliferative Activity : Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's derivatives were tested against U937 cells, showing promising results in inhibiting cell viability .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole sulfonamides. In vitro studies show that these compounds can inhibit cancer cell proliferation effectively. For instance:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | U937 | 10.5 |
| DDD85646 (related compound) | T. brucei | 0.002 |
These findings suggest that modifications to the pyrazole sulfonamide structure can enhance their efficacy against specific cancer types .
Antimicrobial Activity
Pyrazole sulfonamides have also been reported to possess antimicrobial properties. They are effective against various bacterial strains and have been studied for their potential use in treating infections.
Case Studies and Research Findings
Several studies have focused on optimizing the biological activity of pyrazole sulfonamides:
- Lead Optimization Study : A study aimed at enhancing blood-brain barrier permeability showed that modifications to the sulfonamide head group significantly improved the pharmacokinetic profile while maintaining potent activity against T. brucei NMT .
- Antiproliferative Effects : A recent investigation into new derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HepG2 and Jurkat, with IC values ranging from 0.19 μM to 49.85 μM depending on the specific derivative .
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide?
A common method involves reacting a sulfonyl chloride derivative with an amine-containing pyrazole precursor. For example:
- Procedure : Dissolve 1,5-dimethyl-1H-pyrazole-4-amine in pyridine, add 3-bromobenzenesulfonyl chloride dropwise under stirring at room temperature. After 24 hours, concentrate the mixture, wash with NaOH (0.5 M), and purify via trituration with diethyl ether .
- Key Parameters : Stoichiometric control (1:1 molar ratio), inert atmosphere (N₂), and purification via vacuum filtration.
Q. What purification techniques are recommended for isolating this compound?
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm substitution patterns (e.g., δ ~9.2 ppm for sulfonamide NH in DMSO-d₆) .
- IR : Identify sulfonamide S=O stretches (~1335 cm⁻¹) and pyrazole C-N bonds (~1653 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at 344.0059) .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonamide formation be addressed?
The bromine substituent on the pyrazole ring may influence reactivity due to steric and electronic effects:
Q. How should contradictions in spectroscopic data be resolved?
If observed NMR/IR peaks deviate from predicted values:
Q. What are the challenges in crystallographic analysis of this compound?
Q. How can safety risks during synthesis and handling be mitigated?
Q. What methods ensure high purity for biological assays?
Q. How can researchers explore its potential as a enzyme inhibitor?
Q. What strategies improve low reaction yields in scaled-up syntheses?
Q. How can computational methods aid in understanding its reactivity?
Q. What advanced applications exist beyond medicinal chemistry?
- Materials Science : Explore its use as a ligand for metal-organic frameworks (MOFs) via sulfonamide-metal coordination .
- Catalysis : Test its role in Suzuki-Miyaura cross-coupling reactions using Pd catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
